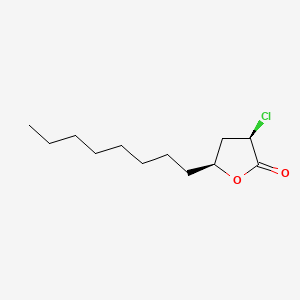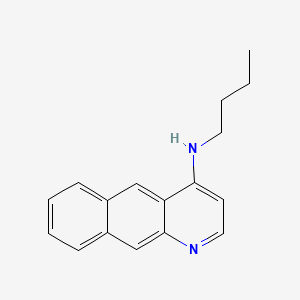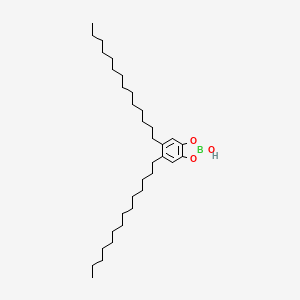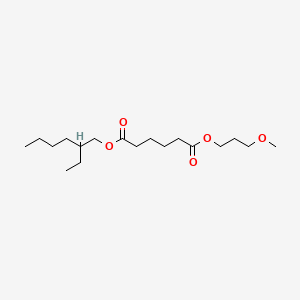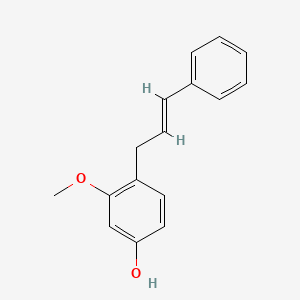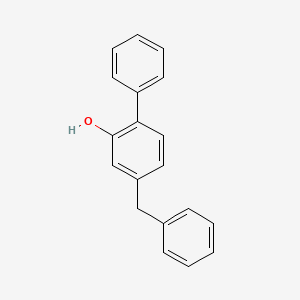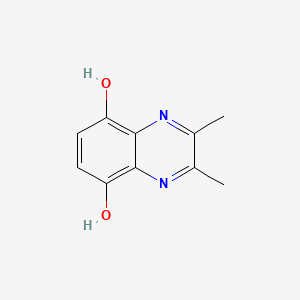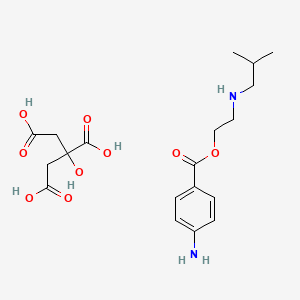
2-(Isobutylamino)ethyl p-aminobenzoate, citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isobutylamino)ethyl p-aminobenzoate, citrate is a chemical compound with the molecular formula C19H28N2O9 and a molecular weight of 428.43362 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)ethyl p-aminobenzoate, citrate involves the reaction of 2-(Isobutylamino)ethyl p-aminobenzoate with citric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process involves the careful control of reaction parameters and the use of high-purity starting materials to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isobutylamino)ethyl p-aminobenzoate, citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-(Isobutylamino)ethyl p-aminobenzoate, citrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various industrial products and materials
Wirkmechanismus
The mechanism of action of 2-(Isobutylamino)ethyl p-aminobenzoate, citrate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Isobutylamino)ethyl p-aminobenzoate
- 2-(Isobutylamino)ethyl p-aminobenzoate, hydrochloride
- 2-(Isobutylamino)ethyl p-aminobenzoate, sulfate
Uniqueness
2-(Isobutylamino)ethyl p-aminobenzoate, citrate is unique due to its specific chemical structure and the presence of the citrate moiety. This structural feature imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
51147-01-4 |
|---|---|
Molekularformel |
C19H28N2O9 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-(2-methylpropylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2.C6H8O7/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,10,15H,7-9,14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
VJOMSUOWPHTSLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCOC(=O)C1=CC=C(C=C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


